molecular formula C9H16O3 B2657303 (2S)-2-(Oxepan-4-yl)propanoic acid CAS No. 2248216-36-4

(2S)-2-(Oxepan-4-yl)propanoic acid

Cat. No.: B2657303
CAS No.: 2248216-36-4
M. Wt: 172.224
InChI Key: JUWXKCNBPFEMGM-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Oxepan-4-yl)propanoic acid is a chiral compound with a unique structure that includes an oxepane ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Oxepan-4-yl)propanoic acid typically involves the formation of the oxepane ring followed by the introduction of the propanoic acid group. One common method is the ring-closing metathesis (RCM) reaction, which forms the oxepane ring from a suitable diene precursor. The reaction conditions often include the use of a ruthenium-based catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Oxepan-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepane ketones, while reduction can produce oxepane alcohols.

Scientific Research Applications

(2S)-2-(Oxepan-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2S)-2-(Oxepan-4-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The oxepane ring structure allows for unique binding interactions, which can influence the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Oxetan-3-yl)propanoic acid: Similar structure but with an oxetane ring instead of an oxepane ring.

    (2S)-2-(Tetrahydrofuran-3-yl)propanoic acid: Contains a tetrahydrofuran ring instead of an oxepane ring.

Uniqueness

(2S)-2-(Oxepan-4-yl)propanoic acid is unique due to its larger ring size, which can lead to different chemical reactivity and biological activity compared to smaller ring analogs. The oxepane ring provides a distinct spatial arrangement that can be advantageous in certain applications .

Properties

IUPAC Name

(2S)-2-(oxepan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(9(10)11)8-3-2-5-12-6-4-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWXKCNBPFEMGM-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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